Spiro[indoline-3,4'-piperidin]-2-one
Description
Significance of Spirocyclic Indoline (B122111) Architectures in Chemical Biology Research
Spirocyclic indoline architectures, including the specific Spiro[indoline-3,4'-piperidin]-2-one class, represent a cornerstone in the fields of chemical biology and drug discovery. researchgate.net Their importance stems from their prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. researchgate.netnih.gov The spirooxindole unit, a key feature of this scaffold, is found in numerous alkaloids isolated from various plant species, which exhibit significant biological effects. researchgate.netmdpi.com
The rigid, three-dimensional nature of the spirocyclic system provides a well-defined orientation of functional groups in space, which is crucial for precise molecular recognition and interaction with protein binding sites. This structural pre-organization often leads to higher potency and selectivity compared to more flexible, acyclic analogues. Furthermore, spiroindolines are not just targets for total synthesis but also serve as versatile synthetic intermediates, acting as precursors for other complex and valuable heterocyclic compounds. researchgate.net The inherent reactivity and structural uniqueness of this scaffold have made it a focal point for the development of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions.
Table 1: Examples of Bioactive Natural Products Containing a Spiro-Indole Core This table provides examples of naturally occurring compounds that feature the spiro-indole framework, highlighting their biological significance.
| Natural Product | Source Organism/Family | Noted Biological Activity |
|---|---|---|
| Rynchophylline | Mitragyna species | Diverse pharmacological effects |
| Formosanine | Ourouparia species | Alkaloid with various bioactivities |
| Coerulescine | Gelsemium sempervirens | Alkaloid with potential neurological activity |
| Horsfiline | Plant alkaloid | Bioactive properties |
| Maremycin G | Marine organism | Substantial biological properties |
| Spirotryprostatin A/B | Fungal metabolite | Antimitotic activity |
| Strychnofoline | Plant alkaloid | Antimitotic activity |
| Surugatoxin | Marine mollusk | Antimitotic activity |
Data compiled from multiple sources. mdpi.comnews-medical.net
Historical Context of this compound in Synthetic Chemistry and Early Drug Discovery Efforts
The synthesis and exploration of spiro-heterocycles, particularly those containing the indoline nucleus, have long been a subject of significant interest within the organic chemistry community. nih.gov The initial impetus for this research was largely driven by the challenge of replicating the complex architectures found in nature. Early synthetic efforts focused on developing methodologies to construct the characteristic spiro-center. Over the years, a variety of synthetic strategies have been established, ranging from classical multi-step sequences to more efficient modern techniques like multi-component reactions (MCRs). nih.govmdpi.com For instance, one-pot, four-component reactions have been successfully employed to create structurally related spiro[indoline-3,4'-pyridine] derivatives. nih.gov
Early drug discovery efforts involving the this compound scaffold were often inspired by the biological activities of the natural alkaloids containing this core. As synthetic methods became more robust, chemists were able to generate libraries of analogues for biological screening. A notable milestone in the therapeutic application of this scaffold was the identification of spiro[indoline-3,4′-piperidine]-2-ones as selective inhibitors of the c-Met and ALK receptor tyrosine kinases by Li et al. in 2013, which are crucial targets in oncology. trbextract.com This discovery solidified the scaffold's reputation as a valuable starting point for the development of targeted cancer therapies.
Current and Future Research Directions for this compound
Contemporary research on this compound and related scaffolds is vibrant and multi-faceted, pushing the boundaries of both synthetic chemistry and chemical biology. A primary focus remains on the development of novel, efficient, and stereoselective synthetic methods to access structurally diverse derivatives. chemrxiv.orgnih.gov This includes the use of transition metal catalysis to trigger spirocyclization on indole (B1671886) derivatives. chemrxiv.org
In the realm of drug discovery, the scaffold is being extensively explored for its potential in oncology. trbextract.com Research is ongoing to optimize its activity as a kinase inhibitor, with many synthesized analogues showing promising antiproliferative effects against a variety of human cancer cell lines. nih.govresearchgate.net Some derivatives have demonstrated multi-targeted inhibitory action against key cancer-related proteins like EGFR and VEGFR-2. nih.govresearchgate.net Beyond cancer, the therapeutic potential of this scaffold is expanding. Recent studies have investigated its derivatives for anti-SARS-CoV-2 properties, opening a new avenue for antiviral drug development. researchgate.net Future research is poised to explore the utility of these spiro compounds as modulators of other biological targets, such as G-protein coupled receptors (GPCRs), including the serotonin (B10506) 5-HT6 receptor, which could lead to treatments for central nervous system disorders. mdpi.com The continued exploration of this privileged scaffold is expected to yield novel chemical entities for preclinical and clinical evaluation against a host of diseases. mdpi.com
Table 2: Research Highlights of this compound Derivatives This table summarizes key research findings related to the biological activities of various derivatives of the this compound scaffold.
| Derivative Class | Biological Target(s) | Investigated Therapeutic Area | Key Findings |
|---|---|---|---|
| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | EGFR, VEGFR-2 | Oncology | Potent antiproliferative activity against MCF7, HCT116, A431, and PaCa2 cancer cell lines. nih.govresearchgate.net |
| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | SARS-CoV-2 | Virology | Promising antiviral properties demonstrated in a Vero cell viral infection model. researchgate.net |
| Spiro[indoline-3,4′-piperidine]-2-ones | c-Met, ALK | Oncology | Potent and selective inhibition of c-Met and ALK kinases. trbextract.com |
| 2′-Phenylspiro[indoline-3,3′-pyrrolidin]-2-one | 5-HT6 Receptor | Neurology | Identified as a potential ligand for the 5-HT6 receptor, a target for CNS disorders. mdpi.com |
| Functionalized Spirooxindoles | Various cancer targets | Oncology | Synthesis via multicomponent reactions to target prostate cancer. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVJOBXZPCKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593749 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252882-61-4 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Diversification and Derivatization Strategies for Spiro Indoline 3,4 Piperidin 2 One
Rational Design Principles for Spiro[indoline-3,4'-piperidin]-2-one Derivatives
The design of novel this compound derivatives is often guided by rational drug design principles, which involve a deep understanding of the target protein's structure and the key interactions necessary for biological activity. A prominent example of this approach is the development of inhibitors for the c-Met receptor tyrosine kinase, which is often deregulated in various human cancers. nih.gov
Molecular docking studies have been instrumental in identifying the crucial pharmacophoric features of the this compound scaffold that contribute to c-Met inhibition. nih.gov These studies have revealed that the indoline-2-one moiety can act as a hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase domain. The piperidine (B6355638) ring serves as a versatile scaffold, allowing for the introduction of various substituents that can occupy different pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Another area where rational design has been successfully applied is in the development of inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy. nih.govresearchgate.netmdpi.com Spiro-oxindole derivatives, including those with the this compound core, have been designed to mimic the key interactions of the p53 peptide with the MDM2 protein. nih.govresearchgate.netresearchgate.net The design strategy focuses on positioning specific functional groups on the spirocyclic scaffold to interact with the hydrophobic pockets of MDM2, thereby disrupting the p53-MDM2 interaction and reactivating the tumor suppressor function of p53. nih.govresearchgate.net
Synthetic Transformations for Substituted Spiro[indoline-3,4'-piperidin]-2-ones
The synthesis of a diverse library of this compound derivatives is crucial for exploring their therapeutic potential. Various synthetic methodologies have been developed to introduce structural modifications at different positions of the scaffold.
The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological activity. Standard N-alkylation and N-arylation reactions are frequently employed for this purpose. For instance, reaction with various alkyl halides or aryl halides under basic conditions can introduce diverse functionalities. chemicalbook.com
| Reagent | Condition | Product |
| Alkyl halide (e.g., methyl iodide, ethyl bromide) | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, ACN) | N-alkylated this compound |
| Aryl halide (e.g., fluorobenzene, chloropyridine) | Palladium catalyst (e.g., Pd(OAc)2) with a phosphine (B1218219) ligand (e.g., Xantphos) and a base (e.g., Cs2CO3) | N-arylated this compound |
These modifications can significantly impact the compound's interaction with the target protein and can be used to fine-tune its pharmacological profile.
The aromatic ring of the indoline (B122111) core provides another avenue for structural diversification. Substituents can be introduced at various positions (e.g., 5- or 6-position) to explore their impact on biological activity. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be used to introduce a variety of functional groups. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, on halogenated precursors offer a versatile approach to introduce a wide range of aryl, heteroaryl, and amino substituents. researchgate.net
For example, the synthesis of 6-substituted aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidin]-2-ones as potent c-Met/ALK inhibitors highlights the importance of functionalization at this position. nih.gov
The introduction of exocyclic moieties can further enhance the structural diversity and biological activity of this compound derivatives. One approach involves the synthesis of dispiro compounds where an additional ring system is spiro-fused to the piperidine ring. For instance, the synthesis of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has been reported. nih.govresearchgate.net These compounds often possess exocyclic double bonds, which can be further functionalized.
A general synthetic strategy for such compounds involves a multi-component reaction, for example, the reaction of 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones with an azomethine ylide generated in situ from an isatin (B1672199) and a secondary amino acid. nih.govresearchgate.net This approach allows for the creation of complex molecular architectures with multiple stereocenters.
Elucidation of Structure-Activity Relationships through Systematic Derivatization
Systematic derivatization of the this compound scaffold is a powerful tool for elucidating structure-activity relationships (SAR). By methodically altering different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify the key structural features required for potent and selective interaction with a specific biological target.
For instance, in the development of c-Met inhibitors, SAR studies revealed that:
Substitution on the indoline ring: The introduction of a 6-(6-amino-5-substituted-pyridin-3-yl) group on the indoline ring was found to be crucial for potent c-Met inhibitory activity. nih.gov
Piperidine nitrogen substitution: A methyl group on the piperidine nitrogen was generally well-tolerated and often resulted in good activity. nih.gov
In the context of MDM2-p53 inhibitors, SAR studies on spiro-oxindoles have highlighted the importance of:
Substituents on the pyrrolidine (B122466)/piperidine ring: Specific substitutions on the heterocyclic ring fused at the 3-position of the oxindole (B195798) are critical for mimicking the key amino acid residues of p53 (Phe, Trp, Leu) and achieving high binding affinity to MDM2. nih.govresearchgate.netacs.org
Halogen substitutions on the aromatic rings: The presence of chloro and fluoro substituents on the aromatic moieties often enhances the inhibitory activity. acs.org
Furthermore, SAR studies on this compound analogs have been conducted for other targets, such as neurokinin receptors and sigma receptors, revealing distinct structural requirements for activity at these targets. nih.govresearchgate.net For example, in the case of neurokinin 2 (NK2) receptor antagonists, specific N-substituted carboxamide side chains on the piperidine ring were found to be essential for high-affinity binding. nih.gov
The following table summarizes the key SAR findings for different biological targets:
| Target | Key Structural Features for Activity |
| c-Met Kinase | 6-(substituted pyridinyl/pyrazinyl) group on the indoline ring. nih.gov |
| MDM2-p53 Interaction | Specific substitutions on the piperidine ring to mimic p53 residues; halogenated aromatic groups. nih.govacs.org |
| Neurokinin 2 (NK2) Receptor | N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. nih.gov |
| Sigma (σ) Receptors | N-benzyl or related substituents on the piperidine nitrogen. researchgate.net |
Biological Target Engagement and Mechanistic Insights of Spiro Indoline 3,4 Piperidin 2 One Analogs
Kinase Inhibition Mechanisms
Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. Spiro[indoline-3,4'-piperidin]-2-one analogs have been designed and synthesized to target several key kinases involved in cancer progression.
c-Met Kinase Pathway Modulation
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration. Aberrant c-Met signaling is a known driver in various human cancers. A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been developed as potent inhibitors of the c-Met kinase pathway. rsc.orgaston.ac.ukresearchgate.net
One notable compound, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (identified as compound 5b or SMU-B), has demonstrated high potency and selectivity as a c-Met inhibitor. rsc.orgresearchgate.net In vitro and in vivo studies have shown that this compound effectively inhibits c-Met phosphorylation, a critical step in the activation of its downstream signaling cascade. rsc.orgresearchgate.net Research has demonstrated that the majority of synthesized compounds in one study exhibited significant inhibitory effects on c-Met, with IC50 values ranging from 0.0147 to 17 μM in a TR-FRET-based assay and 1.56 to 1400 μM in cell-based assays. nih.govmdpi.com
| Compound | c-Met IC50 (nM) | Cellular c-Met Inhibition (nM) | Reference |
|---|---|---|---|
| Compound 5b (SMU-B) | Single-digit nM (biochemical) | <100 nM | rsc.org |
Anaplastic Lymphoma Kinase (ALK) Pathway Modulation
Anaplastic Lymphoma Kinase (ALK) is another important receptor tyrosine kinase, and its genetic rearrangements are oncogenic drivers in several cancers, including non-small cell lung cancer. Interestingly, many of the this compound analogs developed as c-Met inhibitors have also been found to be potent dual inhibitors of ALK. rsc.orgaston.ac.ukresearchgate.net
The compound 5b (SMU-B) also exhibits potent inhibitory activity against ALK, with single-digit nanomolar biochemical potency and sub-100 nanomolar cellular potency. nih.gov This dual inhibition of both c-Met and ALK is a promising strategy for cancers where both pathways may be active. The design of these dual inhibitors often involves incorporating the 1′-methyl-2-oxo-spiro[indoline-3,4′-piperidine] moiety, which is well-tolerated by the kinase active sites. rsc.org
| Compound | ALK IC50 (nM) | Cellular ALK Inhibition (nM) | Reference |
|---|---|---|---|
| Compound 5b (SMU-B) | Single-digit nM (biochemical) | <100 nM | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Pathway Modulation
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell growth and proliferation. Overexpression or activating mutations of EGFR are common in various solid tumors. rsc.org Researchers have designed aminopyridine-containing spiro[indoline-3,4'-piperidine] (B44651) derivatives as inhibitors of EGFR. nih.govtandfonline.comnih.gov
A series of these derivatives, labeled A1-A4, demonstrated excellent inhibitory activity against wild-type EGFR (EGFR-wt), with inhibition percentages of 7%, 6%, 19%, and 27% respectively at a 0.5 µM concentration. tandfonline.comnih.gov These compounds showed stronger inhibition of EGFR-wt compared to the established inhibitor Neratinib, which had an inhibition percentage of 2% under the same conditions. tandfonline.comnih.gov Furthermore, some spiro-3-indolin-2-one derivatives have been identified as multi-targeted inhibitors, acting on both EGFR and VEGFR-2. rsc.org
| Compound | EGFR-wt Inhibition (%) at 0.5 µM | Reference |
|---|---|---|
| A1 | 7% | tandfonline.comnih.gov |
| A2 | 6% | tandfonline.comnih.gov |
| A3 | 19% | tandfonline.comnih.gov |
| A4 | 27% | tandfonline.comnih.gov |
| Neratinib | 2% | tandfonline.comnih.gov |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Pathway Modulation
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. rsc.org Inhibition of the VEGFR-2 signaling pathway is a well-established anti-cancer strategy. Certain spiro-3-indolin-2-one derivatives have been shown to possess multi-targeted inhibitory properties, simultaneously acting on both EGFR and VEGFR-2. rsc.org This dual inhibition can be particularly effective in combating tumor growth by both directly inhibiting cancer cell proliferation and cutting off their blood supply.
Cyclin-Dependent Kinase (CDK) Pathway Modulation
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. Their aberrant activity is a common feature of cancer cells. While direct studies on this compound analogs as CDK inhibitors are not extensively documented in the provided context, the closely related spirooxindole scaffold has been identified as a source of potent CDK inhibitors. rsc.orgaston.ac.uk
For instance, several spirooxindole derivatives have been investigated as effective inhibitors of CDK2, a key regulator of the G1/S and S phases of the cell cycle. rsc.orgaston.ac.uk Computational studies, including molecular docking and molecular dynamics simulations, have elucidated the binding mechanisms of these compounds within the CDK2 active site. rsc.org Furthermore, other research has focused on developing pyrrolospirooxindole derivatives as inhibitors of CDK4, which, along with CDK6, governs the G1/S phase transition. researchgate.net Certain bis-oxindole and spiro(triazole-oxindole) compounds have also demonstrated significant inhibitory activity against CDK4. nih.gov These findings suggest that the broader spiro-indoline framework is a promising starting point for the design of novel CDK inhibitors.
Modulation of Protein-Protein Interactions (PPIs)
Beyond kinase inhibition, this compound and its related spirooxindole analogs have shown promise in modulating critical protein-protein interactions (PPIs) that are central to cancer cell survival. A key example is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, the murine double minute 2 (MDM2) protein.
The p53-MDM2 interaction is a crucial checkpoint in controlling cell growth and apoptosis. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Small-molecule inhibitors that can disrupt this interaction can restore p53 activity, leading to cancer cell death.
The spirooxindole scaffold has been a particularly fruitful starting point for the development of potent MDM2-p53 inhibitors. These compounds are designed to mimic the key interactions of the p53 peptide in the MDM2 binding pocket. The development of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives has led to chemically stable and orally active inhibitors of this PPI. While the specific focus of these studies is often on the broader class of spirooxindoles, the underlying principles of targeting this PPI are highly relevant to the potential applications of this compound analogs.
MDM2-p53 Interaction Inhibition Mechanisms
A primary and extensively studied therapeutic application of this compound analogs is the inhibition of the protein-protein interaction between the Murine Double Minute 2 (MDM2) oncoprotein and the p53 tumor suppressor. nih.gov In many cancers where the p53 protein is not mutated, its tumor-suppressive functions are abrogated by the overexpression of MDM2, which binds to p53 and targets it for proteasomal degradation. rsc.org
Spirooxindole-based compounds have been designed to mimic the key interactions of the p53 N-terminal domain with the hydrophobic pocket of MDM2. nih.gov Specifically, the oxindole (B195798) ring of the scaffold acts as a bioisostere for the tryptophan (Trp23) residue of p53, which is crucial for its binding to MDM2. mdpi.com By occupying this critical hydrophobic cleft on the MDM2 protein, the spirooxindole analogs effectively block the binding of p53. nih.govmdpi.com This disruption liberates p53 from MDM2-mediated inhibition and degradation, leading to the stabilization and activation of p53. nih.gov The reactivated p53 can then resume its functions as a transcription factor, inducing cell cycle arrest, DNA repair, and, most importantly, apoptosis in cancer cells. nih.govresearchgate.net
Molecular docking and structural studies have revealed that specific substitutions on the this compound core can further enhance binding affinity by engaging with other key hydrophobic pockets on MDM2, corresponding to the phenylalanine (Phe19) and leucine (B10760876) (Leu26) binding sites of p53. mdpi.comresearchgate.net For instance, certain analogs have demonstrated potent inhibitory activity, with IC50 values in the nanomolar range for the disruption of the MDM2-p53 interaction. dovepress.comnih.gov
| Compound | Inhibitory Activity (IC50) | Assay Method | Cell Line |
|---|---|---|---|
| MI-888 | 0.44 nM (Ki) | Not Specified | SJSA1 |
| Compound 4d | 52.1 nM | p53-MDM2 Inhibition Assay | MCF-7 |
| Compound 4i | 95.2 nM | p53-MDM2 Inhibition Assay | MCF-7 |
| Compound 7f | 3.05 µM | p53-MDM2 Inhibition Assay | MCF7 |
Other Enzymatic Inhibition Studies
Beyond the well-established role as MDM2-p53 inhibitors, this compound analogs have been investigated for their inhibitory effects on other enzymes implicated in various diseases.
Cyclooxygenase (COX-1/COX-2) Inhibition
Research specifically detailing the direct inhibitory activity of this compound analogs against cyclooxygenase enzymes (COX-1 and COX-2) is limited in the current scientific literature. While the broader class of indolin-2-one derivatives has been explored for anti-inflammatory properties and COX-2 inhibition, dedicated studies on the this compound scaffold for this particular target are not extensively reported. mdpi.com
Histone Deacetylase (HDAC) Inhibition Mechanisms
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their overexpression is associated with tumorigenesis, making them attractive targets for cancer therapy. nih.gov this compound derivatives have been developed as dual inhibitors of both MDM2 and HDACs. nih.gov This dual-inhibition strategy is based on the synergistic effect of both pathways in activating p53; HDAC inhibitors can induce the acetylation of p53, which is a mechanism for its activation. nih.gov
The design of these dual inhibitors involves incorporating an HDAC pharmacophore, typically a zinc-binding group connected by a linker, onto the spirooxindole scaffold. nih.govmdpi.com The spirooxindole moiety maintains its function as an MDM2 inhibitor, while the appended chemical group chelates the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. nih.govfrontiersin.org This leads to an accumulation of acetylated histones and non-histone proteins, including p53, ultimately resulting in cell cycle arrest and apoptosis. nih.govnih.gov One such compound, 11b, demonstrated significant inhibition of both MDM2 (68%) and HDACs (79%). nih.gov
Cholinesterase Inhibition Studies
This compound analogs have also been evaluated for their potential in treating neurodegenerative disorders like Alzheimer's disease by inhibiting cholinesterases, particularly acetylcholinesterase (AChE). lecturio.com AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can lead to improved cognitive function.
Several series of spirooxindole derivatives have been synthesized and shown to exhibit moderate to potent AChE inhibitory activity. lecturio.com Molecular docking studies suggest that these compounds can interact with both the catalytic and peripheral anionic sites of the AChE enzyme. The inhibitory potency is often influenced by the nature and position of substituents on both the oxindole and piperidine (B6355638) rings. lecturio.com
| Compound | AChE IC50 (µM) |
|---|---|
| Compound A | 3.33 |
| Compound B | 1.68 |
| Compound IIc | 20.84 |
| Compound 8i | 24.1 |
| Compound 8y | 27.8 |
| Compound 9w | 5.7 |
| Compound 9e | 7.8 |
| Compound 9x | 8.3 |
Cellular Pathway Perturbations in Disease Models (Pre-clinical)
The engagement of this compound analogs with their respective biological targets triggers a cascade of downstream cellular events, leading to distinct phenotypic outcomes in preclinical disease models.
Apoptosis Induction and Programmed Cell Death Pathways
A hallmark of the anticancer activity of many this compound derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is often a direct consequence of MDM2-p53 interaction inhibition. dovepress.comnih.gov The resulting stabilization and activation of p53 lead to the transcriptional upregulation of pro-apoptotic genes, such as Bax and PUMA. researchgate.net
Furthermore, some spirooxindole analogs have been shown to modulate the expression of other key proteins in the apoptotic pathway. For instance, studies have reported the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com The activation of caspase cascades, particularly caspase-3 and caspase-9, which are executioner and initiator caspases, respectively, has also been observed following treatment with these compounds, confirming the induction of the intrinsic apoptotic pathway. researchgate.net In some instances, these compounds have been reported to induce apoptosis in a concentration-dependent manner in various cancer cell lines, including those from breast, colon, and lung cancers. nih.gov
Cell Cycle Arrest Mechanisms
This compound analogs have demonstrated notable antiproliferative properties by interfering with the normal progression of the cell cycle in cancer cells. Flow cytometry analyses have been instrumental in elucidating the specific phases of the cell cycle that are targeted by these compounds.
Research on a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3″-piperidine]-2,4″-diones has shown that these molecules can induce cell cycle arrest. nih.govnih.gov For instance, compound 6m was observed to affect the cell cycle progression of MCF7 breast cancer cells by arresting them at the G1/S transition phase. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The same study also noted a decrease in the percentage of cells in the G2/M phase, further supporting the disruption of cell cycle progression. nih.gov
Similarly, studies on other spiro-fused oxindole derivatives have revealed their ability to modulate cell cycle checkpoints. An investigation into spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and cyclopropa[a]pyrrolizidine-oxindoles on K562 human erythroleukemia cells showed that incubation with these compounds led to an increased population of cells in the SubG1 and G0/G1 phases, coupled with a decrease in the S and G2/M populations. mdpi.com This indicates an induction of apoptosis (SubG1) and a block at the G0/G1 checkpoint. Other spirooxindole analogs have been reported to induce G2/M cell cycle arrest by disrupting microtubule dynamics. researchgate.net
Table 1: Effect of this compound Analogs on Cell Cycle Distribution in MCF7 Cells
| Compound | Phase | % of Cells |
| 6l | G2/M | 10.13 |
| 6m | G2/M | 2.38 |
| Control | G2/M | 13.27 |
Data sourced from a study on the antiproliferative properties of spiro-3-indolin-2-one derivatives. nih.gov
Antiviral Mechanisms of Action (e.g., against SARS-CoV-2)
Analogs of this compound have emerged as promising antiviral agents, with particular activity noted against SARS-CoV-2. nih.gov The mechanism of action for these compounds often involves the inhibition of key viral enzymes essential for replication and infection.
A study focusing on spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine] derivatives identified their potent activity against SARS-CoV-2. nih.govsemanticscholar.org The antiviral mechanism was attributed to the dual inhibition of two critical viral components: the RNA-dependent-RNA-polymerase (RdRp) and the spike glycoprotein (B1211001). nih.govsemanticscholar.org RdRp is the central enzyme for viral RNA replication, while the spike glycoprotein is crucial for the virus's entry into host cells. By inhibiting both, these compounds effectively halt viral propagation.
Several compounds from this series demonstrated significant inhibitory activity. For example, 5-(pyrrolidin-1-ylsulfonyl)-1′H-spiroindoline derivative 3a was found to be a strong inhibitor of both RdRp and the spike glycoprotein, showing higher potency than the reference drug chloroquine (B1663885) in enzymatic assays. nih.govsemanticscholar.org The presence of a pyrrolidinyl or piperidinyl moiety, along with specific substitutions on the indoline (B122111) ring, was found to be crucial for this antiviral activity. nih.gov Another study confirmed the anti-SARS-CoV-2 properties of 1″-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3″-piperidine]-2,4″-diones in a Vero cell viral infection model, highlighting compound 6f as a particularly potent analog. nih.govresearchgate.net
Table 2: Inhibitory Activity of Spiro-oxindole Derivatives Against SARS-CoV-2 Targets
| Compound | Target | IC₅₀ (nM) |
| 3a | RdRp | 40.23 ± 0.09 |
| 3a | Spike Glycoprotein | 40.27 ± 0.17 |
| 4b | RdRp | 44.90 ± 0.08 |
| 4b | Spike Glycoprotein | 44.83 ± 0.16 |
| 4d | RdRp | 41.26 ± 0.25 |
| 4d | Spike Glycoprotein | 42.27 ± 0.31 |
| 4e | RdRp | 41.23 ± 0.12 |
| 4e | Spike Glycoprotein | 42.43 ± 0.26 |
| Chloroquine (Ref.) | RdRp | 45.00 ± 0.02 |
| Chloroquine (Ref.) | Spike Glycoprotein | 45.00 ± 0.06 |
Data represents the concentration required to inhibit enzyme activity by 50%. nih.govsemanticscholar.org
Anti-mycobacterial and Anti-leishmanial Mechanisms
The this compound scaffold and its analogs have shown significant promise in combating infectious diseases, including those caused by mycobacteria and Leishmania parasites.
Anti-mycobacterial Mechanisms: The primary mechanism for the anti-mycobacterial activity of several spiro-piperidine compounds is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3). researchgate.net MmpL3 is an essential transporter responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.net Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. Structural studies have revealed that spiro-piperidine inhibitors bind deep within the transmembrane channel of MmpL3, targeting the proton relay pathway and thereby blocking its transport function. researchgate.net
Several spiro-piperidin-4-one derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant strains. nih.gov One compound, 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one (4e) , was found to be exceptionally potent, with a minimum inhibitory concentration (MIC) significantly lower than that of the frontline drug isoniazid. nih.gov
Anti-leishmanial Mechanisms: this compound derivatives combat Leishmania parasites through multiple mechanisms. One key pathway involves antifolate activity. nih.govresearchgate.net Certain spiro-piperidine derivatives have been shown to target two vital enzymes in the folate biosynthesis pathway of the parasite: Dihydrofolate Reductase (DHFR) and Pteridine (B1203161) Reductase 1 (PTR1). nih.govresearchgate.net By inhibiting these enzymes, the compounds disrupt the supply of essential folates, which are necessary for DNA synthesis and parasite survival. Compounds 8a and 9a were identified as potent anti-leishmanial agents acting via this antifolate mechanism, exhibiting sub-micromolar activity against Leishmania major. nih.gov
Another identified anti-leishmanial mechanism involves the disruption of the parasite's internal volume regulation and sterol biosynthesis. nih.gov The spiro dihydroquinoline-oxindole derivative JS87 was found to inhibit the growth of Leishmania braziliensis by impairing the parasite's regulatory volume decrease (RVD) and by inhibiting the squalene (B77637) epoxidase enzyme, a key component of the sterol biosynthetic pathway. nih.gov Additionally, some related compounds are thought to inhibit the leishmanial nucleoside diphosphate (B83284) kinase (NDK), which would interfere with the parasite's metabolic pathways. longdom.org
Table 3: Anti-leishmanial Activity of Spiro-piperidine Derivatives Against Leishmania major
| Compound | Form | IC₅₀ (µM) |
| 8a | Amastigote | 0.89 |
| 9a | Amastigote | 0.50 |
| Miltefosine (Ref.) | Amastigote | 8.08 |
Data represents the concentration required to inhibit parasite growth by 50%. nih.gov
Computational Chemistry and in Silico Methodologies in Spiro Indoline 3,4 Piperidin 2 One Research
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Spiro[indoline-3,4'-piperidin]-2-one research, docking simulations have been instrumental in elucidating the binding modes of its derivatives with various biological targets, particularly protein kinases like c-Met and ALK, which are implicated in cancer. nih.govnih.gov
Researchers have designed and synthesized series of this compound compounds and used docking studies to rationalize their inhibitory activities. nih.govcapes.gov.brdocumentsdelivered.com For instance, docking experiments have successfully explained the molecular mechanism behind the significant inhibitory effects of these compounds on the c-Met receptor tyrosine kinase. nih.govcapes.gov.br These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target protein.
One study identified 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (compound 5b or SMU-B) as a potent and highly selective c-Met/ALK dual inhibitor through a combination of synthesis and in vitro/in vivo assays, with molecular modeling supporting its high affinity. nih.gov Similarly, docking studies have been applied to related spiro-indoline scaffolds to explore their potential against other targets, such as the SARS-CoV-2 main protease and human mast cell tryptase. mdpi.com
| Derivative Class | Target Protein | Key Findings from Docking |
| Spiro[indoline-3, 4'-piperidine]-2-ones | c-Met Kinase | Verified experimental results and explained the molecular mechanism of high inhibitory activity. nih.govcapes.gov.br |
| Aminopyridyl/pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones | c-Met/ALK Kinase | Supported the identification of potent and selective dual inhibitors by elucidating binding modes. nih.gov |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivatives | EGFR / VEGFR-2 | Showed multi-targeted inhibitory properties, which were supported by docking simulations. nih.gov |
| Spiro[pyrrolidine-3,3′-oxindoles] | 5-HT6 Receptor | Identified the scaffold as a viable starting point for ligands with submicromolar affinities. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of the this compound scaffold, QSAR studies are employed to predict the therapeutic efficacy of newly designed molecules and to understand which structural features are crucial for their activity.
In research involving complex derivatives like 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones, QSAR models have been successfully developed. nih.govresearchgate.netresearchgate.net These models explain and support the observed biological properties, such as antiproliferative and anti-SARS-CoV-2 activities. nih.govresearchgate.netresearchgate.net By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimental data (like IC50 values), QSAR models can guide the optimization of lead compounds. For example, these models can indicate whether increasing the hydrophilicity or altering the electronic properties of a substituent on the piperidine (B6355638) or indoline (B122111) ring is likely to enhance its potency against a specific cancer cell line. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the field of this compound chemistry, DFT calculations are applied to understand reaction mechanisms, predict the stability of different isomers, and analyze the electronic properties that govern molecular interactions.
DFT has been used to establish the geometries and electronic structures of newly synthesized spiro[indoline-pyrrolidine] derivatives, which share a core structure with the target compound. iaea.org Such calculations can confirm the regio- and stereochemical outcomes of complex multi-component reactions. iaea.org Furthermore, DFT studies have been employed to investigate the mechanisms and regioselectivity of reactions that produce various spirocycles. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can elucidate the most likely reaction pathway. Electronic properties derived from DFT, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, provide insights into the reactivity of the this compound scaffold and its potential for interaction with biological targets. tandfonline.com
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a crucial aspect of rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the this compound framework, this approach is used to design new ligands with improved affinity and selectivity for a specific target.
This technique was utilized in the discovery of spiro[pyrrolidine-3,3′-oxindoles] and their corresponding reduced spiro[pyrrolidine-3,3′-indoline] analogues as novel 5-HT6 receptor ligands. mdpi.com The initial hit was identified through virtual screening methods that rely on pharmacophore models. mdpi.com Subsequent optimization involved superimposing new derivatives onto the established pharmacophore to ensure they retained the necessary features for receptor binding, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. For instance, the introduction of a phenylsulfonyl moiety to the indoline or pyrrolidine (B122466) nitrogen was guided by pharmacophore analysis, leading to compounds with significantly improved affinity. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. In the study of this compound and related compounds, MD simulations provide detailed information about the conformational flexibility of the molecule and the stability of its complex with a biological target.
MD simulations can be used to perform a full conformational analysis of spirocyclic systems, identifying the most stable low-energy conformations that a molecule is likely to adopt. rsc.org When applied to a ligand-protein complex, MD simulations can validate the binding poses obtained from molecular docking. By simulating the complex in a dynamic, solvated environment, researchers can assess the stability of key interactions over time. Studies on related spiropyrazoline oxindoles have used MD simulations to confirm that lead compounds form stable and strong interactions with their target proteins. nih.gov Variables such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different parts of the molecule and the protein. tandfonline.com This information is critical for accurately estimating binding affinity and guiding the design of more effective therapeutic agents.
Advanced Spectroscopic and Crystallographic Techniques for Spiro Indoline 3,4 Piperidin 2 One Elucidation
X-ray Diffraction Crystallography for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction is a powerful technique for the definitive determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For spirocyclic systems like Spiro[indoline-3,4'-piperidin]-2-one, where multiple stereocenters can exist, X-ray crystallography is the gold standard for structural confirmation.
Research on related spirooxindole compounds frequently employs this technique to validate structures synthesized through complex multi-component reactions. For instance, the stereochemistry of various N-methyl pyrrolidine (B122466) spirooxindole derivatives has been confirmed through X-ray structural analysis. acs.org In studies involving the synthesis of spirocyclic piperidines, X-ray crystallography confirmed the 2,4-trans configuration and revealed that the piperidine (B6355638) core could adopt different conformations, such as a boat shape, depending on the substitution pattern. rsc.org Similarly, the molecular structures of complex spiro[indoline-3,1′-quinolizines] were unequivocally confirmed by single-crystal X-ray diffraction, showing a consistent stereochemistry across different derivatives. nih.gov
The data obtained from X-ray analysis, including unit cell dimensions, space group, and atomic coordinates, provides an unambiguous structural proof that complements spectroscopic data.
Table 1: Representative Crystallographic Data for Spirooxindole Piperidine Derivatives
| Parameter | Value (Example Compound: (3S,5S)-9c) rsc.org | Description |
|---|---|---|
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group defines the symmetry elements of the crystal. |
| a (Å) | 8.1234(2) | Unit cell dimension along the a-axis. |
| b (Å) | 14.5678(4) | Unit cell dimension along the b-axis. |
| c (Å) | 17.8912(5) | Unit cell dimension along the c-axis. |
| Volume (ų) | 2116.78(9) | The volume of the unit cell. |
| Conformation | Boat Shape | The observed conformation of the piperidine ring in the crystal. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of the carbon-hydrogen framework.
For the this compound scaffold, ¹H NMR spectra typically show characteristic signals for the aromatic protons of the indoline (B122111) ring and the aliphatic protons of the piperidine ring. acs.org The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), are crucial for assigning specific protons and determining their spatial relationships. For example, diastereotopic protons, such as those on the methylene (B1212753) groups adjacent to the spiro center, often appear as distinct signals, providing stereochemical insights. nih.gov
¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spiro carbon itself is a key feature, often identified as a quaternary carbon signal in a specific region of the spectrum (e.g., δc = 61.2, 75.3 ppm for related dispiro systems). nih.gov Advanced NMR techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton correlations and further confirm the connectivity within the molecule. acs.org
Table 2: Representative ¹H and ¹³C NMR Spectral Data for a Spirooxindole Derivative
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |
|---|---|---|---|
| ¹H NMR | 10.47 | s | Indoline N-H proton. mdpi.com |
| ¹H NMR | 6.69 - 7.15 | m | Aromatic protons on the indoline ring. mdpi.com |
| ¹H NMR | 1.88 - 3.56 | m | Aliphatic protons on the piperidine ring. mdpi.com |
| ¹³C NMR | 176.9 | - | C=O (Amide carbonyl carbon). mdpi.com |
| ¹³C NMR | 142.8 | - | Aromatic quaternary carbon (C-3a). mdpi.com |
| ¹³C NMR | 109.3 - 123.8 | - | Aromatic C-H carbons. mdpi.com |
| ¹³C NMR | 57.7 | - | Spiro Carbon (C-3). mdpi.com |
| ¹³C NMR | 34.2 - 45.1 | - | Aliphatic carbons of the piperidine ring. mdpi.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
For this compound and its analogues, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺. acs.orgmdpi.com The detection of this ion confirms the molecular weight of the synthesized compound.
Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns. The molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. scielo.br The fragmentation of the this compound structure would likely involve cleavage of the piperidine ring or the indoline system. Common fragmentation pathways for piperidine alkaloids involve the loss of side chains or the opening of the ring system. scielo.brresearchgate.net The resulting fragments provide a "fingerprint" that helps to confirm the core structure of the molecule.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Ion Structure | Description |
|---|---|---|
| 203.118 | [C₁₂H₁₅N₂O]⁺ | Protonated molecular ion [M+H]⁺. |
| 174.076 | [M+H - CO - H]⁺ | Loss of the carbonyl group from the oxindole (B195798) ring. |
| 146.081 | [M+H - C₃H₆N]⁺ | Fragmentation involving cleavage of the piperidine ring. |
| 130.065 | [C₉H₈N]⁺ | Fragment corresponding to the indoline portion after cleavage at the spiro center. |
Future Research Directions and Translational Perspectives for Spiro Indoline 3,4 Piperidin 2 One
Development of Next-Generation Synthetic Strategies
The synthesis of spirooxindoles, including the spiro[indoline-3,4'-piperidin]-2-one framework, is a rapidly advancing area of organic chemistry. nih.gov While numerous methods exist, future efforts will likely concentrate on developing more efficient, stereoselective, and environmentally benign strategies. The goal is to create complex, polycyclic structures with high precision, which are crucial for biological testing and development. umn.edu
Next-generation strategies are moving towards catalytic asymmetric reactions that can construct multiple stereogenic centers in a single step. umn.edursc.org Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool for synthesizing chiral spirooxindoles through various activation modes like enamine and iminium catalysis. mdpi.comresearchgate.net These methods often involve cascade or domino reactions, which build molecular complexity from simple starting materials in a highly efficient manner. mdpi.comresearchgate.net
Transition metal catalysis also plays an indispensable role, with metals such as palladium, rhodium, zinc, and manganese being employed to facilitate novel bond formations. nih.gov For instance, palladium-catalyzed dearomatizing reactions and rhodium-catalyzed dual C-H activations have been used to construct spirooxindole frameworks. rsc.org Future work will likely explore the use of more earth-abundant and non-toxic metals like iron and manganese as sustainable alternatives to precious metal catalysts. nih.gov Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the final product, represent another key area for development, offering advantages in terms of efficiency and atom economy. acs.orgnih.gov
| Synthetic Strategy | Catalyst/Reagent Type | Key Reaction Type | Advantages |
| Asymmetric Organocatalysis | Chiral amines, thioureas, N-heterocyclic carbenes (NHCs) | Michael addition, Diels-Alder, Mannich reaction, [3+2] cycloaddition | High enantioselectivity, metal-free conditions. mdpi.comresearchgate.net |
| Transition Metal Catalysis | Pd, Rh, Ni, Cu, Zn, Fe, Mn complexes | C-H activation, 1,3-dipolar cycloaddition, cyclization cascades | High efficiency, access to unique bond formations. nih.govrsc.org |
| Multi-Component Reactions (MCRs) | Various catalysts (e.g., FeCl₃) | One-pot condensation/cyclization | High operational simplicity, efficiency, and diversity. acs.orgnih.gov |
| Cascade/Domino Reactions | Dy(III) complexes, organocatalysts | Ring-opening/Friedel–Crafts/Mannich cascade | Rapid construction of molecular complexity from simple precursors. mdpi.comrsc.org |
Identification of Novel Biological Targets and Therapeutic Applications
The this compound scaffold and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govbepls.com A significant future direction is the systematic exploration of novel biological targets to unlock new therapeutic avenues.
Initial studies have successfully identified derivatives as potent inhibitors of specific targets. For example, a series of spiro[indoline-3,4'-piperidine]-2-ones were designed and evaluated as inhibitors of the c-Met receptor tyrosine kinase, a target implicated in various human cancers. nih.govdocumentsdelivered.com These compounds showed significant inhibitory effects in both biochemical and cell-based assays. nih.govdocumentsdelivered.com Other derivatives have shown promise as melanin-concentrating hormone 1 receptor (MCH-1R) antagonists, ecto-5′-nucleotidase inhibitors for immunomodulation, and 5-HT6 receptor ligands for potential application in neurological disorders. nih.govnih.govmdpi.com
Future research will involve screening diverse libraries of this compound analogs against a broad panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in infectious diseases. mdpi.comtrbextract.com For instance, spiro-piperidine derivatives have recently been explored for activity against Leishmania major by targeting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). tandfonline.com Similarly, the potential for these compounds to act as anti-SARS-CoV-2 agents by inhibiting viral entry or replication is an emerging area of interest. researchgate.netnih.govresearchgate.net The unique three-dimensional shape of the spiro core makes it an ideal starting point for designing selective inhibitors that can fit into specific protein binding pockets. ontosight.ai
| Potential Biological Target | Therapeutic Area | Key Findings |
| c-Met Kinase | Oncology | Derivatives exhibit significant inhibitory effects with IC₅₀ values in the nanomolar to micromolar range. nih.govdocumentsdelivered.com |
| ALK Kinase | Oncology | The core scaffold is recognized for its potential in designing Anaplastic Lymphoma Kinase (ALK) inhibitors. trbextract.com |
| HDACs | Oncology | N-benzyl spiro-piperidine hydroxamic acid derivatives showed histone deacetylase (HDAC) inhibitory activity. bepls.com |
| Ecto-5′-Nucleotidase | Immuno-oncology | Spirooxindole-pyrazolo[3,4-b]pyridine derivatives identified as potent, noncompetitive inhibitors. nih.gov |
| 5-HT6 Receptor | Neurology | Spiro[pyrrolidine-3,3′-indoline] scaffold identified as a novel chemotype for 5-HT6 receptor ligands. mdpi.com |
| DHFR/PTR1 | Infectious Disease (Leishmaniasis) | Spiro-piperidine derivatives showed superior antileishmanial activity compared to the standard drug miltefosine. tandfonline.com |
| SARS-CoV-2 Spike/ACE2 | Infectious Disease (COVID-19) | Spirooxindole hybrids identified as potential blocking agents of the viral spike and human ACE2 receptor interaction. researchgate.netnih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. These computational tools can significantly reduce the time and cost associated with traditional drug discovery by predicting compound properties and prioritizing candidates for synthesis and testing. mdpi.com
In silico techniques, particularly molecular docking, are already widely used to predict the binding modes of spiro-compounds within the active sites of target proteins. nih.govnih.gov This helps to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.govresearchgate.net Future applications will extend beyond simple docking to more sophisticated methods like molecular dynamics simulations, which can provide insights into the stability of ligand-protein complexes over time. tandfonline.com
A crucial application of AI is in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties. mdpi.commdpi.com By analyzing large datasets, ML models can predict a compound's drug-likeness, solubility, and potential toxicity before it is even synthesized, allowing researchers to focus resources on candidates with the most promising pharmacological profiles. researchgate.netmdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, providing a deeper understanding of the key molecular determinants for a desired therapeutic effect. nih.govresearchgate.net Inverse docking, another computational approach, can be used to screen libraries of spiro-compounds against numerous known protein structures to identify novel biological targets and potential new applications for existing molecules. mdpi.com
| Computational Technique | Application in Spiro-Compound Research | Outcome |
| Molecular Docking | Predicting binding affinity and interactions of compounds with target proteins (e.g., c-Met, ecto-5′-NT, Lm-PTR1). nih.govnih.govtandfonline.com | Rationalization of SAR, guiding lead optimization. nih.gov |
| ADMET Prediction | In silico assessment of drug-likeness, pharmacokinetic properties, and toxicity profiles. researchgate.netmdpi.commdpi.com | Prioritization of compounds with favorable properties for synthesis, reducing late-stage failures. mdpi.com |
| Molecular Dynamics (MD) Simulations | Confirming the stability and binding potential of docked compounds within a target's active site. tandfonline.com | Deeper understanding of ligand-protein interactions and binding stability. tandfonline.com |
| QSAR Modeling | Correlating structural descriptors of spiro-compounds with their observed biological activity (e.g., antiproliferative). nih.govresearchgate.net | Explaining and supporting experimental results; predicting activity of new designs. nih.gov |
| Virtual Screening / Inverse Docking | Screening compound libraries against known protein structures to identify novel biological targets. mdpi.commdpi.com | Target deconvolution and identification of new therapeutic opportunities. mdpi.com |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Spiro[indoline-3,4'-piperidin]-2-one derivatives?
- Methodological Answer : Multi-component reactions (MCRs) are highly efficient for synthesizing spirooxindole derivatives. For example, a four-component domino reaction using arylamines, methyl propiolate, isatin, and malononitrile under mild conditions yields functionalized spiro[indoline-3,4'-pyridines] with moderate to good yields (50–85%) . Catalytic systems like triethylamine or DMAP (4-dimethylaminopyridine) enhance reaction efficiency and stereoselectivity . Key advantages include operational simplicity and molecular diversity .
Q. Which spectroscopic and crystallographic methods are critical for confirming spiro structures?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving overlapping proton signals (e.g., NH groups at δ 5.80–7.40 ppm) and distinguishing substituent environments . X-ray diffraction provides unambiguous structural confirmation, as demonstrated for compounds 2b and 3b (CCDC deposition numbers: 843674, 843676) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular composition and functional groups .
Q. How can reaction conditions be optimized to improve spirooxindole yields?
- Methodological Answer : Substituent effects on reactants dictate product selectivity. Electron-withdrawing groups (e.g., Cl, Br) on arylamines favor spiro[indoline-3,4'-pyridines], while electron-donating groups (e.g., OMe, Me) promote spiro[indoline-3,4'-pyridinones] . Solvent choice (e.g., DMF for Pd-catalyzed cyclization) and catalyst loading (e.g., 20–40 mol% DMAP) significantly impact yields .
Advanced Research Questions
Q. How do electronic properties of substituents influence reaction pathways and product distribution?
- Methodological Answer : Electronic effects can be systematically analyzed using Hammett substituent constants. For example, nitro groups on arylamines inhibit β-aminocrotonate intermediate formation, directing reactions toward spiro[indoline-3,4'-pyridinones] . Computational studies (e.g., DFT calculations) can model transition states to rationalize regioselectivity .
Q. What strategies are effective for designing spirooxindole derivatives targeting kinase inhibition (e.g., c-Met/ALK)?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of aminopyridyl/pyrazinyl substituents. Compound 5b (SMU-B) showed potent c-Met/ALK dual inhibition (IC < 10 nM) due to hydrophobic interactions with Leu1157 and Arg1086 residues . Molecular docking and pharmacophore modeling guide substituent placement to optimize binding .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, dosing protocols). Standardizing in vitro assays (e.g., GTL-16 xenograft models for tumor growth inhibition) and validating via orthogonal techniques (e.g., Western blotting for c-Met phosphorylation) improve reproducibility . Meta-analyses using frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure systematic data evaluation .
Q. What mechanistic insights explain stereoselectivity in spirooxindole synthesis?
- Methodological Answer : Stereochemical outcomes in MCRs are governed by transition-state stabilization. For example, DMAP-catalyzed Knoevenagel-Michael-cyclization sequences enforce chair-like transition states, favoring specific diastereomers . Chiral HPLC and NOE (Nuclear Overhauser Effect) experiments validate stereochemical assignments .
Q. How can frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) enhance experimental design?
- Methodological Answer : SPIDER aids in structuring qualitative studies (e.g., evaluating catalyst recycling efficiency in spirooxindole synthesis). For instance, a study on L-proline/triazine-2,4,6-triamine catalysts used SPIDER to define sample (reaction components), phenomenon (catalytic activity), and evaluation (yield over 5 cycles) . This ensures alignment between research objectives and methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
